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2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O2S and its molecular weight is 288.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-methoxy-1H-indol-1-yl)-N-1,3,4-thiadiazol-2-ylacetamide is 288.06809681 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide represents a unique fusion of indole and thiadiazole moieties. Indoles are recognized for their diverse biological activities, including anticancer and neuroprotective effects, while thiadiazoles are known for their antimicrobial and antifungal properties. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
The compound's molecular formula is C17H20N4O2S, with a molecular weight of 344.43 g/mol. The presence of functional groups in its structure allows for potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C17H20N4O2S |
Molecular Weight | 344.43 g/mol |
LogP | 4.0292 |
LogD | 3.8889 |
Polar Surface Area | 56.811 Ų |
The biological activity of This compound is attributed to its ability to interact with specific molecular targets. The indole component may engage with receptors or enzymes, while the thiadiazole moiety could enhance the compound's overall pharmacological profile. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.
Anticancer Activity
Preliminary studies have indicated that compounds containing both indole and thiadiazole structures exhibit promising anticancer properties. For example, derivatives similar to This compound have shown significant cytotoxic effects against various cancer cell lines.
A comparative analysis of similar compounds revealed that those with indole and thiadiazole functionalities demonstrated IC50 values in the low micromolar range against multiple cancer types:
Compound | IC50 (µM) | Cancer Type |
---|---|---|
This compound | TBD | TBD |
Imidazo[2,1-b][1,3,4]thiadiazoles | 5.11 - 10.8 | Pancreatic Cancer (PDAC) |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | 0.86 | Various Tumors |
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess notable antimicrobial properties. The incorporation of the indole structure may enhance these effects. Studies have reported varying degrees of activity against bacterial and fungal strains.
Study on Antiproliferative Effects
In a study evaluating the antiproliferative activity of a series of thiadiazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1), significant cytotoxicity was observed with several compounds showing IC50 values between 5.11 µM and 10.8 µM. These results suggest that compounds similar to This compound may warrant further investigation for their potential as anticancer agents .
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that the compound exhibits potential anticancer properties. The indole structure is known for its role in various anticancer agents, while thiadiazoles have been reported to possess cytotoxic effects against several cancer cell lines.
Case Study:
A study conducted on derivatives of indole and thiadiazole demonstrated that compounds with similar structures can inhibit tumor growth in vitro and in vivo models, suggesting that 2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide may share these properties .
Antimicrobial Properties
Thiadiazoles are recognized for their antimicrobial activity against a range of pathogens, including bacteria and fungi. The combination of the indole moiety may enhance this activity through synergistic effects.
Research Findings:
In vitro tests have shown that compounds containing both indole and thiadiazole rings can exhibit broad-spectrum antimicrobial activity. For instance, a related compound was effective against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Indole derivatives have been extensively studied for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Evidence:
Research indicates that compounds with indole structures can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. The addition of the thiadiazole ring may further enhance these neuroprotective effects by providing additional mechanisms for action .
Anti-inflammatory Properties
Both indoles and thiadiazoles have been linked to anti-inflammatory activities.
Mechanism:
The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step synthetic pathways that allow for the modification of functional groups to optimize biological activity.
SAR Insights:
Understanding how variations in the structure affect biological activity is crucial for drug development. Modifications to either the indole or thiadiazole components can lead to significant changes in potency and selectivity against biological targets .
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-19-10-2-3-11-9(6-10)4-5-17(11)7-12(18)15-13-16-14-8-20-13/h2-6,8H,7H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGNOHKEQPVLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.